Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a butanoyl (C₄H₇O) substituent on the 2-amino group of the core structure. The tetrahydrobenzo[b]thiophene scaffold is notable for its planar heterocyclic ring system, which facilitates intramolecular hydrogen bonding (e.g., S(6) motifs) and influences crystallization behavior .
Properties
IUPAC Name |
ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-7-12(17)16-14-13(15(18)19-4-2)10-8-5-6-9-11(10)20-14/h3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFFQUJZVINKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with butanoylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product as it forms .
Chemical Reactions Analysis
Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . Additionally, it can interact with cell membrane components, affecting cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields: Benzamido derivatives achieve higher yields (e.g., 96% ) compared to acetylamino analogs (60% ), likely due to optimized reaction conditions or steric/electronic effects of the acylating agent.
- Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O bonds forming S(6) motifs, stabilizing planar conformations . The pyridine-4-carboxamido derivative uniquely forms intermolecular C–H⋯O interactions, creating R₂²(16) rings in the crystal lattice .
- Substituent Effects: Aromatic groups (e.g., benzamido) increase molecular rigidity, as seen in smaller dihedral angles (8.13° ) between the benzothiophene and substituent rings. Aliphatic chains (e.g., butanoylamino) may enhance solubility in nonpolar solvents.
Crystallographic and Conformational Analysis
- Disorder in Crystal Packing: Cyclohexene ring methylene groups in benzamido and pyridine-4-carboxamido derivatives exhibit positional disorder, resolved with anisotropic refinement (SHELXL97) . Similar disorder is anticipated in the butanoylamino analog due to flexible aliphatic chains.
- Dihedral Angles : The pyridine-4-carboxamido derivative shows a larger dihedral angle (9.47°) between the thiophene and pyridine rings compared to benzamido (8.13°), suggesting steric hindrance from the planar pyridine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
